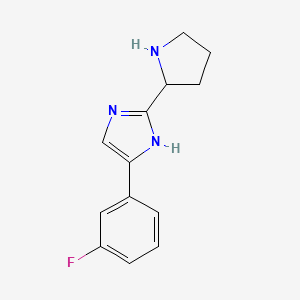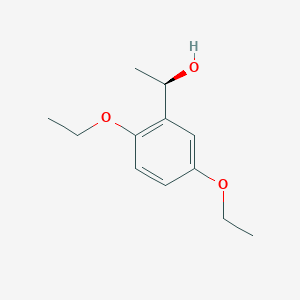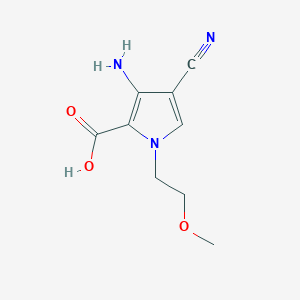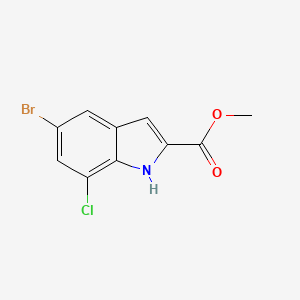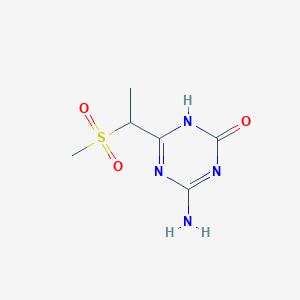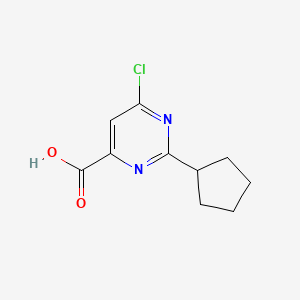![molecular formula C36H66N6 B13176207 [8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B13176207.png)
[8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-(Aminomethyl)-3-tricyclo[52102,6]decanyl]methanamine, [8-(aminomethyl)-4-tricyclo[52102,6]decanyl]methanamine, and [9-(aminomethyl)-3-tricyclo[52102,6]decanyl]methanamine are complex organic compounds characterized by their tricyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. One common method includes the reaction of tricyclo[5.2.1.02,6]decane derivatives with aminomethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of these compounds may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and scalability. The production process is designed to minimize impurities and maximize the yield of the target compounds.
Análisis De Reacciones Químicas
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: The compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex molecules.
Biology: These compounds can be used in the study of biological processes and as potential drug candidates.
Medicine: Research is ongoing to explore their potential therapeutic applications.
Industry: They are used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets. They may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific compound and its application.
Comparación Con Compuestos Similares
Similar Compounds
- 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.02,6]decane
- Octahydro-4,7-methanoindene-1(2),5(6)-dimethanamine
Uniqueness
These compounds are unique due to their specific tricyclic structures and the presence of aminomethyl groups
Propiedades
Fórmula molecular |
C36H66N6 |
|---|---|
Peso molecular |
582.9 g/mol |
Nombre IUPAC |
[8-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine |
InChI |
InChI=1S/3C12H22N2/c13-5-7-1-10-8-3-9(6-14)11(4-8)12(10)2-7;13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14;13-5-7-1-2-10-8-3-9(6-14)11(4-8)12(7)10/h3*7-12H,1-6,13-14H2 |
Clave InChI |
CMXNDVKNCSYFJK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3CC(C(C3)C2C1CN)CN.C1CC2C3CC(C2C1CN)CC3CN.C1C(CC2C1C3CC(C2C3)CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


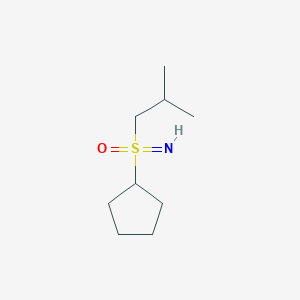

![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)
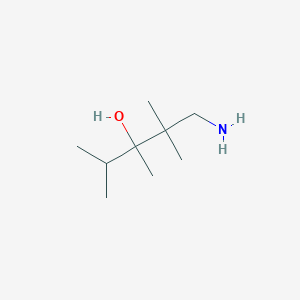
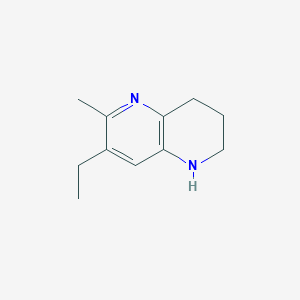

![2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane](/img/structure/B13176168.png)
